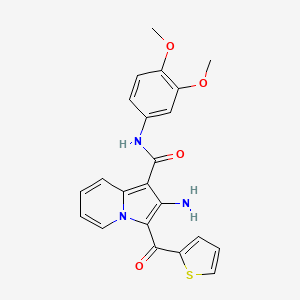

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, also known as DTIC, is a synthetic compound that has been widely used in scientific research as an anticancer agent. DTIC belongs to the class of alkylating agents, which are known to interfere with DNA replication and transcription. The compound was first synthesized in the 1960s and has since been used in clinical trials for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research on compounds similar to 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has shown diverse applications, particularly in biological activities. For example, novel heterocyclic aryl monoazo organic compounds have been synthesized and investigated for their antioxidant, antitumor, and antimicrobial activities, which are potentially applicable in life applications like dyeing polyester fibers to produce sterile or biologically active fabrics (Khalifa et al., 2015).

Radiosensitizers and Bioreductively Activated Cytotoxins

Another relevant study involves synthesizing nitrothiophene derivatives, which were evaluated as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins activated bioreductively. These compounds, similar in structure to 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, show potential in radiotherapy and targeted cancer treatments (Threadgill et al., 1991).

Novel Thiophene-Containing Heterocyclic Scaffolds

Research into thiophene-containing heterocyclic scaffolds for chemotherapeutic agents showcases the versatility of these compounds. Such scaffolds have been evaluated for their antimicrobial activity against various pathogens, indicating their potential in developing new therapeutic agents (Gaber & Bagley, 2011).

One-Pot Synthesis Techniques

Advances in synthesis techniques, such as the one-pot synthesis of thieno[3,2-b]indoles, demonstrate the efficiency and versatility of creating complex molecules. These synthesis methods can lead to the development of new compounds with potential applications in various scientific fields (Irgashev et al., 2019).

Acid Cyclization of Amino-Substituted Heterocycles

The study of acid cyclization in amino-substituted heterocycles, closely related to the compound , contributes to our understanding of chemical reactions and the synthesis of novel compounds, which can be applied in various scientific areas (Zinchenko et al., 2009).

Direct Condensation Techniques

Research on the direct condensation of carboxylic acids and amines in alcohols using new condensing agents like DMT-MM also aligns with the synthesis methods for similar compounds. This technique can streamline the production of carboxamides, which are crucial in various pharmaceutical and chemical industries (Kunishima et al., 2001).

Propiedades

IUPAC Name |

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-28-15-9-8-13(12-16(15)29-2)24-22(27)18-14-6-3-4-10-25(14)20(19(18)23)21(26)17-7-5-11-30-17/h3-12H,23H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVORKYOHPIHXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)

![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)

![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)

![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)